2-[(Diethylamino)methyl]-4-methyl-6-[(octylsulfanyl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Diethylamino)methyl]-4-methyl-6-[(octylsulfanyl)methyl]phenol is an organic compound with a complex structure that includes a phenol group, an octylsulfanyl group, and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethylamino)methyl]-4-methyl-6-[(octylsulfanyl)methyl]phenol typically involves multiple steps. One common method includes the alkylation of 4-methylphenol with an octylsulfanyl group, followed by the introduction of a diethylamino group through a Mannich reaction. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-[(Diethylamino)methyl]-4-methyl-6-[(octylsulfanyl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(Diethylamino)methyl]-4-methyl-6-[(octylsulfanyl)methyl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of 2-[(Diethylamino)methyl]-4-methyl-6-[(octylsulfanyl)methyl]phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the diethylamino group can interact with receptors or enzymes. The octylsulfanyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Diethylamino-6-methyl-4-methoxypyrimidine
- 2-Diethylamino-6-methyl-4-pyrimidinol
Uniqueness
Compared to similar compounds, 2-[(Diethylamino)methyl]-4-methyl-6-[(octylsulfanyl)methyl]phenol is unique due to the presence of the octylsulfanyl group, which imparts distinct chemical properties and potential applications. This group enhances the compound’s lipophilicity and may contribute to its biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61151-35-7 |
---|---|
Molecular Formula |
C21H37NOS |
Molecular Weight |
351.6 g/mol |
IUPAC Name |
2-(diethylaminomethyl)-4-methyl-6-(octylsulfanylmethyl)phenol |
InChI |
InChI=1S/C21H37NOS/c1-5-8-9-10-11-12-13-24-17-20-15-18(4)14-19(21(20)23)16-22(6-2)7-3/h14-15,23H,5-13,16-17H2,1-4H3 |
InChI Key |
ZFEPNQRWFDBTQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCC1=CC(=CC(=C1O)CN(CC)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.